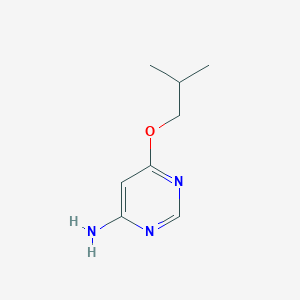

6-(2-Methylpropoxy)pyrimidin-4-amine

Overview

Description

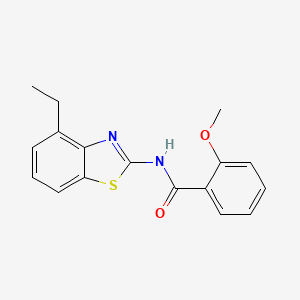

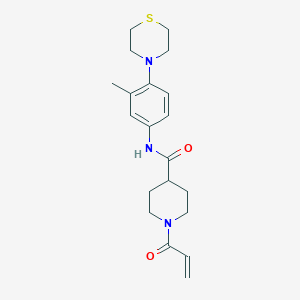

“6-(2-Methylpropoxy)pyrimidin-4-amine” is a compound with the CAS Number: 3549-07-3 . It has a molecular weight of 167.21 .

Molecular Structure Analysis

The molecular formula of “this compound” is C8H13N3O. The InChI key and other specific structural details are not provided in the retrieved papers .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the retrieved papers, pyrimidine compounds are known to be involved in a wide range of chemical reactions .Physical And Chemical Properties Analysis

“this compound” is a powder with a melting point of 132-134°C .Scientific Research Applications

Antihypertensive Activity

6-(2-Methylpropoxy)pyrimidin-4-amine derivatives have been studied for their antihypertensive activity. Notably, a compound from this series was found to lower blood pressure in spontaneously hypertensive rats in a sustained manner at oral doses of 10-50 mg/kg. This effect was maintained with daily oral doses. The study explored how variations in the molecular structure of these compounds affect their antihypertensive activity (Bennett et al., 1981).

Crystal Structure and DFT Studies

The compound has been structurally characterized using various methods including X-ray diffraction. Density Functional Theory (DFT) calculations were performed to understand the molecular structure and electronic properties. The study also delved into the chemical reactivity, hardness, potential electronegativity, and electrophilicity index of the compound, which are crucial for understanding its biological activity (Murugavel et al., 2014).

Antifungal Effects

A study on 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-amine derivatives, closely related to this compound, demonstrated significant antifungal effects against types of fungi such as Aspergillus terreus and Aspergillus niger. This suggests potential applications of these compounds in developing antifungal agents (Jafar et al., 2017).

Antitumor Activity

Certain pyrimidines, including derivatives of this compound, have been investigated for their antitumor properties. These compounds have shown potential in inhibiting tumor growth, highlighting their significance in the development of anticancer drugs (Grigoryan et al., 2008).

Other Applications

The compound and its derivatives have been involved in studies ranging from synthesis methods to evaluation of biological activities like antibacterial and insecticidal potential. These diverse applications underscore the versatility of this compound in scientific research (Deohate & Palaspagar, 2020).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that pyrimidinamine derivatives, which include 6-(2-methylpropoxy)pyrimidin-4-amine, have been used as pesticides due to their excellent bioactivity .

Mode of Action

It is known that pyrimidinamine derivatives have a unique mode of action that differentiates them from other fungicides .

Result of Action

It is known that pyrimidinamine derivatives show excellent fungicidal activity .

Properties

IUPAC Name |

6-(2-methylpropoxy)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-6(2)4-12-8-3-7(9)10-5-11-8/h3,5-6H,4H2,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHANRWITFLUEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=NC=NC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(furan-2-ylmethylcarbamoylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2374096.png)

![Ethyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B2374097.png)

![ethyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2374099.png)

![6-Cyclopropyl-1-oxa-6-azaspiro[2.4]heptane](/img/structure/B2374106.png)

![1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2374107.png)

![N-[1-Methyl-5-(3,3,3-trifluoropropoxymethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2374110.png)

![2-[[4-methyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2374112.png)